2-(Difluoromethoxy)naphthalene-3-acetonitrile
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Overview
Description
2-(Difluoromethoxy)naphthalene-3-acetonitrile is a chemical compound with the molecular formula C13H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-3-acetonitrile typically involves the introduction of the difluoromethoxy group to a naphthalene derivative, followed by the addition of the acetonitrile group. One common method involves the reaction of 2-naphthol with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)naphthalene. This intermediate is then subjected to a cyanation reaction to introduce the acetonitrile group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)naphthalene-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-3-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-3-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethoxy)naphthalene-3-acetonitrile
- 2-(Trifluoromethoxy)naphthalene-3-acetonitrile
- 2-(Ethoxymethoxy)naphthalene-3-acetonitrile
Uniqueness
2-(Difluoromethoxy)naphthalene-3-acetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H9F2NO |
---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-12-8-10-4-2-1-3-9(10)7-11(12)5-6-16/h1-4,7-8,13H,5H2 |
InChI Key |
RBUDCCYSOGCEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC#N)OC(F)F |
Origin of Product |
United States |
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